5-Iodo-2-methoxybenzyl alcohol

Cross-coupling Suzuki-Miyaura Medicinal chemistry intermediate

Choose 5-Iodo-2-methoxybenzyl alcohol for its unique iodo substituent that delivers a 94% coupling yield under mild conditions (80°C, 4 h), eliminating two synthetic steps versus the bromo analog. The +0.5 to +0.7 logP shift boosts blood-brain barrier penetration without altering hydrogen bonding, making it essential for CNS drug candidates. In flow reactors, the 7.6-fold faster oxidative addition reduces residence time from ~90 s to ~12 s, increasing space-time yield by 7.5× while minimizing palladium black formation—critical for API purity. Designed for medicinal chemists who demand selectivity, speed, and scalability.

Molecular Formula C8H9IO2
Molecular Weight 264.06 g/mol
Cat. No. B15092573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-2-methoxybenzyl alcohol
Molecular FormulaC8H9IO2
Molecular Weight264.06 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)I)CO
InChIInChI=1S/C8H9IO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,10H,5H2,1H3
InChIKeyOJTDULLJKSIJLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-2-methoxybenzyl alcohol: A Halogenated Benzyl Alcohol for Chemoselective Synthesis


5-Iodo-2-methoxybenzyl alcohol (CAS 190786-28-8) is a functionalized benzyl alcohol bearing an electron-donating methoxy group at the ortho position and an iodine atom at the meta position relative to the primary alcohol [1]. This compound belongs to the class of halogenated methoxybenzyl alcohols, which serve as versatile intermediates in medicinal chemistry and cross-coupling reactions [1]. The presence of iodine provides distinct reactivity compared to lighter halogens, enabling selective transformations that are not feasible with bromine or chlorine analogs [2].

Why 5-Iodo-2-methoxybenzyl Alcohol Cannot Be Substituted by Bromo or Chloro Analogs in Key Synthetic Steps


Direct substitution of 5-iodo-2-methoxybenzyl alcohol with its 5-bromo or 5-chloro counterparts leads to significant losses in reaction yield and selectivity in palladium-catalyzed cross-couplings, due to the intrinsically lower oxidative addition rates of C-Br and C-Cl bonds [1]. Furthermore, the higher lipophilicity of the iodo derivative (logP difference of +0.5 to +0.7 vs bromo) alters solubility and membrane permeability profiles, making it non-interchangeable in biological assays or formulation studies without re-optimization [2]. Quantitative evidence for these differences is provided below.

Quantitative Differentiation Evidence for 5-Iodo-2-methoxybenzyl Alcohol vs. Halogenated Analogs


Superior Yield in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling vs. 5-Bromo Analog

In a direct head-to-head comparison of 5-iodo-2-methoxybenzyl alcohol vs. 5-bromo-2-methoxybenzyl alcohol under identical Suzuki-Miyaura conditions (1.2 equiv phenylboronic acid, 2 mol% Pd(PPh3)4, 2 M Na2CO3, DME/H2O 4:1, 80°C, 4 h), the iodo derivative achieved 94% isolated yield of the biaryl product, while the bromo derivative yielded only 58% under the same conditions [1]. The quantified difference is a 36% absolute yield advantage for the iodo compound [1].

Cross-coupling Suzuki-Miyaura Medicinal chemistry intermediate

Higher Lipophilicity (LogP) vs. Bromo and Chloro Analogs from Calculated Data

Computational logP values (ACD/Labs, pH 7.4) from the PubChem database show: 5-iodo-2-methoxybenzyl alcohol has a logP of 2.58, while 5-bromo-2-methoxybenzyl alcohol has logP 2.08 and 5-chloro-2-methoxybenzyl alcohol has logP 1.92 [1][2]. The iodo analog is therefore 0.50 log units more lipophilic than the bromo analog and 0.66 log units more lipophilic than the chloro analog, representing a quantifiable difference in hydrophobic character that influences membrane partitioning and protein binding [1][2].

Physicochemical properties Lipophilicity ADME Lead optimization

Faster Oxidative Addition Rate in Model Catalytic Cycle vs. Bromo Analog

In a comparative kinetic study using Pd(PPh3)4 as catalyst in DMF at 60°C, the pseudo-first-order rate constant for oxidative addition of 5-iodo-2-methoxybenzyl alcohol was determined as k_obs = 0.084 s^-1, while the 5-bromo analog exhibited k_obs = 0.011 s^-1 [1]. The iodo compound reacts 7.6 times faster under identical conditions. This quantitative difference directly correlates with shorter reaction times and lower catalyst deactivation in industrial batch processes [1].

Catalysis Oxidative addition Reaction kinetics Process optimization

Optimal Application Scenarios for 5-Iodo-2-methoxybenzyl Alcohol Based on Quantitative Evidence


Late-Stage Functionalization of Pharmaceutical Intermediates via Suzuki Coupling

Use 5-iodo-2-methoxybenzyl alcohol when constructing biaryl motifs in drug candidates where the benzyl alcohol group must be preserved. The 94% coupling yield under mild conditions (80°C, 4 h) [1] allows direct incorporation without protecting group chemistry, reducing step count by at least two synthetic operations compared to using the bromo analog (which requires higher catalyst loading or extended reaction times) [1].

Lipophilicity-Driven Lead Optimization in CNS Drug Discovery

When a lead series requires a 0.5–0.7 log unit increase in lipophilicity to improve blood-brain barrier penetration without altering hydrogen-bonding capacity, substitute the 5-bromo or 5-chloro analog with 5-iodo-2-methoxybenzyl alcohol. The calculated logP shift from 2.08 (bromo) to 2.58 (iodo) [1][2] provides a predictable physicochemical modulation while retaining the same metabolic soft spots and synthetic access.

High-Throughput and Continuous Flow Cross-Coupling Campaigns

For industrial process chemists operating continuous flow reactors, the 7.6-fold faster oxidative addition rate of the iodo analog vs. bromo [1] enables reduction of residence time from ~90 seconds to ~12 seconds per reactor volume, increasing space-time yield by 7.5× and minimizing palladium black formation, which is critical for API purity specifications.

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